molecular formula C23H25N3O4 B4513692 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone

Cat. No.: B4513692
M. Wt: 407.5 g/mol
InChI Key: GBUPUWTWVKRAMQ-UHFFFAOYSA-N
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Description

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone is a complex organic compound that features a combination of benzodioxole, piperazine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and indole intermediates, followed by their coupling with piperazine under controlled conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as the reduction of disease symptoms or the prevention of disease progression.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indole-2,3-dione): Similar structure but with different functional groups.

    1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indole-3-carboxylic acid): Another related compound with a carboxylic acid group.

Uniqueness

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxyindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-28-19-3-4-20-18(13-19)6-7-26(20)15-23(27)25-10-8-24(9-11-25)14-17-2-5-21-22(12-17)30-16-29-21/h2-7,12-13H,8-11,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUPUWTWVKRAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone
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1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone
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1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone
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1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone
Reactant of Route 5
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1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone

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